(2R,3S,4R)-2-Amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol
(2R,3S,4R)-2-Amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol
Brand Name:
Vulcanchem
CAS No.:
237757-10-7
VCID:
VC0030863
InChI:
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m1/s1/i15+1D2,16+1
SMILES:
CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Molecular Formula:
C₁₆¹³C₂H₃₇D₂NO₃
Molecular Weight:
321.5 g/mol
(2R,3S,4R)-2-Amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol
CAS No.: 237757-10-7
Reference Standards
VCID: VC0030863
Molecular Formula: C₁₆¹³C₂H₃₇D₂NO₃
Molecular Weight: 321.5 g/mol
CAS No. | 237757-10-7 |
---|---|
Product Name | (2R,3S,4R)-2-Amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol |
Molecular Formula | C₁₆¹³C₂H₃₇D₂NO₃ |
Molecular Weight | 321.5 g/mol |
IUPAC Name | (2R,3S,4R)-2-amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol |
Standard InChI | InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m1/s1/i15+1D2,16+1 |
Standard InChIKey | AERBNCYCJBRYDG-OZKODUJJSA-N |
Isomeric SMILES | [2H][13C]([2H])([13C@H]([C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)N)O |
SMILES | CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Canonical SMILES | CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Synonyms | (2S,3S,4R)-2-Amino-1,3,4-octadecanetriol-13C2,d2; Phytosphingosine-13C2,d2; (+)-D-ribo-Phytosphingosine-13C2,d2; 4-D-Hydroxysphinganine-13C2,d2; 4D-Hydroxysphinganine-13C2,d2; C18-Phytosphingosine-13C2,d2; D-ribo-1,3,4-Trihydroxy-2-aminooctadecane-1 |
PubChem Compound | 15971470 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume